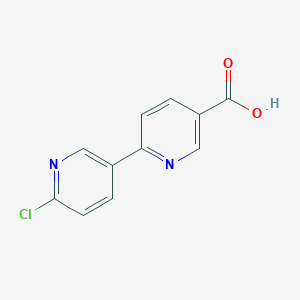
6-(6-Chloropyridin-3-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-Chloropyridin-3-yl)nicotinic acid is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of nicotinic acid, where the pyridine ring is substituted with a chlorine atom at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyridin-3-yl)nicotinic acid typically involves the reaction of 6-chloropyridine with nicotinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the two aromatic rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-(6-Chloropyridin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
6-(6-Chloropyridin-3-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(6-Chloropyridin-3-yl)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, which are involved in neurotransmission. This binding can modulate the activity of these receptors, leading to various physiological effects .
相似化合物的比较
Similar Compounds
6-Chloropyridine-3-boronic acid: Similar in structure but with a boronic acid group instead of a nicotinic acid group.
6-Fluoropyridin-3-yl)nicotinic acid: Similar structure with a fluorine atom instead of chlorine.
6-Methoxypyridin-3-yl)nicotinic acid: Similar structure with a methoxy group instead of chlorine.
Uniqueness
6-(6-Chloropyridin-3-yl)nicotinic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H7ClN2O2 |
|---|---|
分子量 |
234.64 g/mol |
IUPAC 名称 |
6-(6-chloropyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-4-2-7(5-14-10)9-3-1-8(6-13-9)11(15)16/h1-6H,(H,15,16) |
InChI 键 |
LWZOFYPRMXETLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















